molecular formula C10H14O B565575 1-(3,4-Dimethylphenyl)ethanol-13C,d3 CAS No. 1246816-91-0

1-(3,4-Dimethylphenyl)ethanol-13C,d3

Cat. No.: B565575
CAS No.: 1246816-91-0
M. Wt: 154.232
InChI Key: WTTSQZZOTXFJJG-LBDFIVMYSA-N
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Description

1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a labeled compound used primarily in scientific research. It is an isotopically labeled version of 1-(3,4-Dimethylphenyl)ethanol, where the carbon-13 isotope and deuterium atoms are incorporated into the molecular structure. This compound is often used in studies involving metabolic pathways, environmental pollutant standards, and chemical identification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 typically involves the introduction of carbon-13 and deuterium into the parent compound, 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, reacts with a carbon-13 labeled benzaldehyde derivative to form the labeled alcohol.

    Reduction: The reduction of a labeled ketone precursor using deuterium-labeled reducing agents can yield the desired labeled alcohol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to introduce deuterium atoms into the molecular structure.

    Isotopic Exchange: Employing isotopic exchange reactions to replace hydrogen atoms with deuterium in the presence of a carbon-13 labeled precursor.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)ethanol-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides

Scientific Research Applications

1-(3,4-Dimethylphenyl)ethanol-13C,d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic studies to trace the pathways of labeled compounds in biological systems.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.

    Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 and deuterium isotopes allow researchers to track the compound’s behavior and interactions within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)ethanol: The unlabeled parent compound.

    1-(3,4-Dimethylphenyl)ethanol-13C: Labeled with only carbon-13.

    1-(3,4-Dimethylphenyl)ethanol-d3: Labeled with only deuterium

Uniqueness

1-(3,4-Dimethylphenyl)ethanol-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in scientific research .

Properties

IUPAC Name

2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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